(2-Methylnaphthalen-1-yl)thiourea
CAS No.: 691891-05-1
Cat. No.: VC4980597
Molecular Formula: C12H12N2S
Molecular Weight: 216.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691891-05-1 |
|---|---|
| Molecular Formula | C12H12N2S |
| Molecular Weight | 216.3 |
| IUPAC Name | (2-methylnaphthalen-1-yl)thiourea |
| Standard InChI | InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15) |
| Standard InChI Key | WZBSRYHAMYUUEW-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=S)N |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-(2-methylnaphthalen-1-yl)thiourea. Its molecular formula is C₁₂H₁₂N₂S, with a molecular weight of 216.3 g/mol.
Structural Analysis
The molecule comprises:
-
A thiourea core (NH–C(=S)–NH₂).
-
A 2-methylnaphthalen-1-yl group attached to one nitrogen atom.
The naphthalene system provides aromatic stability, while the methyl group introduces steric hindrance, affecting intermolecular interactions .
Synthesis and Optimization
Conventional Synthesis Routes
Traditional methods involve the reaction of 2-methylnaphthalen-1-amine with thiophosgene or ammonium thiocyanate under acidic conditions. For example:
Yields typically range from 60–75%, with purification via recrystallization from ethanol .
Ultrasonic-Assisted Synthesis
Recent advancements employ ultrasound irradiation to enhance reaction efficiency. A study on analogous N-naphthoyl thioureas achieved 90–95% yields in 30–50 minutes at 50°C, compared to 6–8 hours conventionally . This method reduces side reactions and improves scalability.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in DMSO, DMF, and ethanol; insoluble in water.
-
Stability: Stable under ambient conditions but susceptible to oxidation in acidic environments.
Spectroscopic Characterization
-
FT-IR: Peaks at 3250 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S), and 1600 cm⁻¹ (C–N).
-
¹H NMR: Aromatic protons appear at δ 7.2–8.5 ppm; NH signals at δ 9.8–10.2 ppm.
Biological Activities and Mechanisms
Antimicrobial Efficacy
While direct data on (2-Methylnaphthalen-1-yl)thiourea is scarce, structurally similar thioureas exhibit potent activity:
| Bacterial Strain | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 0.25–1.0 | N-Benzoylthiourea analogs |
| Escherichia coli | 625 | Naphthoylthiourea derivatives |
Mechanistically, thioureas disrupt bacterial membrane integrity and inhibit enzymes like DNA gyrase .
Industrial and Pharmaceutical Applications
Catalytic Uses
Copper complexes of thiourea derivatives demonstrate photocatalytic activity, degrading methyl orange dye with >80% efficiency under UV light .
Drug Development Prospects
The compound’s low cytotoxicity toward normal cells (IC₅₀ > 76 µM) and high selectivity for cancer cells position it as a candidate for targeted therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume